![molecular formula C12H17BClNO5 B8206456 (4-{[(Tert-butoxy)carbonyl]amino}-2-chloro-5-methoxyphenyl)boronic acid](/img/structure/B8206456.png)
(4-{[(Tert-butoxy)carbonyl]amino}-2-chloro-5-methoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4-{[(Tert-butoxy)carbonyl]amino}-2-chloro-5-methoxyphenyl)boronic acid” is a chemical compound with a molecular weight of 301.53 . Its IUPAC name is “(4-((tert-butoxycarbonyl)amino)-2-chloro-5-methoxyphenyl)boronic acid” and its InChI code is "1S/C12H17BClNO5/c1-12(2,3)20-11(16)15-9-6-8(14)7(13(17)18)5-10(9)19-4/h5-6,17-18H,1-4H3,(H,15,16)" .
Molecular Structure Analysis
The molecular structure of “(4-{[(Tert-butoxy)carbonyl]amino}-2-chloro-5-methoxyphenyl)boronic acid” can be deduced from its IUPAC name and InChI code . It contains a phenyl ring substituted with a tert-butoxycarbonyl amino group at the 4-position, a chloro group at the 2-position, and a methoxy group at the 5-position. The phenyl ring is also bonded to a boronic acid group .Chemical Reactions Analysis
Boronic acids and their derivatives are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst .Future Directions
The use of boronic acids and their derivatives in organic synthesis, particularly in cross-coupling reactions, is a topic of ongoing research . Future studies may explore new synthetic methods and applications for compounds like “(4-{[(Tert-butoxy)carbonyl]amino}-2-chloro-5-methoxyphenyl)boronic acid”.
properties
IUPAC Name |
[2-chloro-5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO5/c1-12(2,3)20-11(16)15-9-6-8(14)7(13(17)18)5-10(9)19-4/h5-6,17-18H,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIRJXQZFOCSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)NC(=O)OC(C)(C)C)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.53 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Boc-amino-2-chloro-5-methoxy)phenylboronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

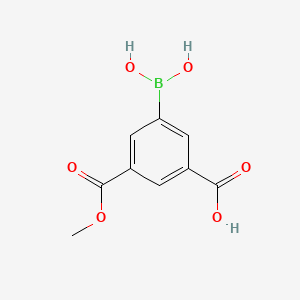
![[5-Fluoro-6-[(4-methoxyphenyl)methoxy]pyridin-3-yl]boronic acid](/img/structure/B8206383.png)
![[4-(2-Aminopropoxy)phenyl]boronic acid;hydrochloride](/img/structure/B8206392.png)
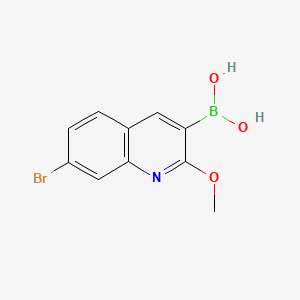
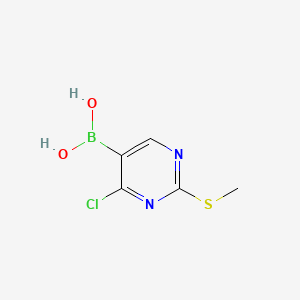
![[2-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-4-YL]boronic acid](/img/structure/B8206418.png)
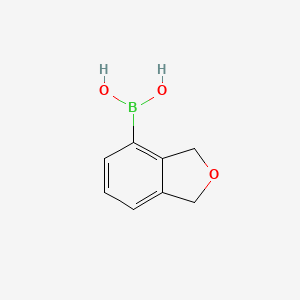
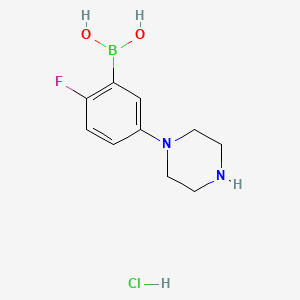
![[3-Chloro-2-fluoro-5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid](/img/structure/B8206431.png)


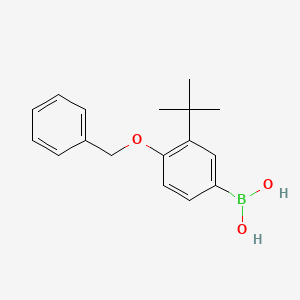

![[3-(3,3-Difluoropyrrolidin-1-yl)sulfonylphenyl]boronic acid](/img/structure/B8206479.png)